![molecular formula C28H28ClN3O3 B2677388 3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride CAS No. 2097891-30-8](/img/structure/B2677388.png)
3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride, commonly known as BDQ, is a synthetic compound that belongs to the quinoline class of drugs. BDQ is a potent inhibitor of the mycobacterial ATP synthase enzyme, which is essential for the survival of Mycobacterium tuberculosis. The drug has shown promising results in the treatment of drug-resistant tuberculosis (TB), which is a major public health concern worldwide.
Mecanismo De Acción
BDQ works by inhibiting the ATP synthase enzyme of M. tuberculosis, which is essential for the bacteria's survival. The drug binds to the c-ring of the ATP synthase, thereby blocking the proton flow required for the synthesis of ATP.
Biochemical and Physiological Effects:
BDQ has been shown to have a low toxicity profile and is generally well-tolerated by patients. The drug is metabolized by the liver and excreted in the urine. BDQ has been shown to have a long half-life, which allows for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDQ has several advantages for use in laboratory experiments. The drug has a high potency against M. tuberculosis, making it an effective tool for studying the biology and pathogenesis of the bacteria. BDQ is also relatively stable and can be stored for long periods without degradation. However, one limitation of BDQ is its high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several potential future directions for research on BDQ. One area of interest is the development of new formulations of the drug, such as inhalable or injectable formulations, which may improve its efficacy and tolerability. Another area of research is the study of BDQ's potential use in the treatment of other bacterial infections, such as leprosy and nontuberculous mycobacterial infections. Additionally, further studies are needed to better understand the mechanisms of resistance to BDQ and to develop strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of BDQ involves several steps, including the reaction of 4-phenylpiperazine with 3,4-dimethoxybenzaldehyde, followed by the condensation of the resulting intermediate with 2-aminobenzophenone. The final product is obtained by the reaction of the intermediate with hydrochloric acid.
Aplicaciones Científicas De Investigación
BDQ has been extensively studied for its potential use in the treatment of drug-resistant 3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride. The drug has shown excellent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis in vitro and in animal models. BDQ has also been shown to be effective in treating 3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride patients who have failed multiple drug therapies.
Propiedades
IUPAC Name |
[6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.ClH/c1-33-25-17-22-24(18-26(25)34-2)29-19-23(28(32)20-9-5-3-6-10-20)27(22)31-15-13-30(14-16-31)21-11-7-4-8-12-21;/h3-12,17-19H,13-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCRMYSBPQBNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.